Beta-defensin 13
CAS No.:
Cat. No.: VC3675342
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Beta-defensin 13
Molecular Structure
Beta-defensin 13 maintains the canonical beta-defensin structure characterized by a three-stranded antiparallel beta-sheet stabilized by three disulfide bridges. The tertiary structure is primarily defined by these disulfide linkages formed between its six conserved cysteine residues. This structural framework provides stability to the peptide while allowing functional flexibility in different physiological contexts . The structure of Beta-defensin 13 demonstrates the conservation of core glycine and aspartic acid residues alongside the six cysteines, which collectively contribute to its characteristic tertiary conformation .
Amphipathic Properties
Like other members of the defensin family, Beta-defensin 13 exhibits amphipathic properties that are critical for its antimicrobial function. The peptide contains both hydrophobic and hydrophilic regions that enable interaction with bacterial membranes. This amphipathicity allows Beta-defensin 13 to insert into phospholipid membranes of pathogens, inducing membrane depolarization and compromising cell wall integrity . The cationic nature of Beta-defensin 13, attributed to numerous basic amino acid residues, facilitates its preferential attraction to the negatively charged phospholipids found in bacterial membranes .
Species-Specific Structural Variations
In the saltwater crocodile, CpoBD13 (crocodile Beta-defensin 13) demonstrates unique structural features that allow pH-dependent activity. Specifically, certain histidine residues mediate binding to phosphatidic acid (PA), forming large helical oligomeric complexes. This histidine-dependent PA engagement enables CpoBD13 to exhibit differential activity across various environmental pH values, with optimal activity observed in acidic environments . This adaptation may explain how crocodilians have evolved to thrive in microbe-laden environments despite frequent wounds and injuries.
Genetic Organization and Evolution
Genomic Location and Organization
Beta-defensin 13 (DEFB13) exists within specific defensin gene clusters that have been conserved throughout mammalian evolution. In cattle, DEFB13 belongs to syntenic cluster B on chromosome 13, which spans approximately 320 kb. This cluster contains multiple beta-defensin genes arranged in a conserved syntenic order that has remained relatively stable throughout eutherian mammalian evolution . The genomic organization of DEFB13 follows the typical beta-defensin structure, with its coding sequence spread across two exons. The first exon contains the 5' untranslated region and encodes the leader domain of the preproprotein, while the second exon encodes the mature peptide containing the six-cysteine domain .
Copy Number Variation
An important characteristic of beta-defensin genes, including DEFB13, is their susceptibility to copy number variation (CNV). Research on bovine beta-defensins has revealed extensive CNV across different breeds, suggesting potential implications for reproductive traits and disease resistance . This variation in gene copy number can influence the expression levels of beta-defensins and potentially affect their functional capabilities. While some beta-defensins demonstrate significant multi-allelic CNV (e.g., DEFB103), specific data regarding DEFB13 copy number variation is still emerging .
Evolutionary Conservation
Phylogenetic analyses have demonstrated that beta-defensin genes, including DEFB13, are conserved across multiple mammalian species with identifiable orthologues. For instance, DEFB13 in cattle has human orthologues, indicating evolutionary conservation of this defensin across species . This conservation suggests fundamental biological importance. The bovine genome appears to encode relatively recent gene duplications within the beta-defensin clusters compared to other mammals, demonstrating the ongoing evolutionary dynamics of these genes .
Expression Patterns of Beta-defensin 13
Tissue-Specific Expression
Beta-defensin 13 demonstrates a distinctive expression pattern with predominant localization to reproductive tissues. Studies have documented DEFB13 expression primarily in the testis and other reproductive organs across multiple species, including cattle, rodents, and pigs . This expression profile suggests specialized functions in reproduction beyond the conventional antimicrobial roles associated with defensins. In bulls, the constitutive expression of DEFB13 has been detected in the reproductive tract even in the absence of infection, further supporting its specialized reproductive functions .
Developmental Regulation
The expression of DEFB13 appears to be developmentally regulated, particularly in relation to sexual maturation. Research comparing beta-defensin expression levels in testis from calves and adult bulls found that several beta-defensins, potentially including DEFB13, increase in expression during sexual maturation . This developmental regulation suggests roles in reproductive development and function. Similar expression patterns have been observed in pigs, with predominant expression of porcine DEFB13 homologs detected in both mature and young (2-week-old) pig testes .
Chemical Modulation of Expression
The expression of DEFB13 can be modulated by various chemical compounds, as demonstrated in studies with rat Defb13. Experimental evidence shows that acrylamide increases the expression of DEFB13 mRNA, while bisphenol A decreases its expression . Other compounds such as 4,4'-diaminodiphenylmethane, nitrofen, and potassium dichromate also affect DEFB13 expression levels. Additionally, bisphenol A has been shown to increase methylation of the DEFB13 gene, suggesting epigenetic mechanisms of expression regulation .
Functional Properties of Beta-defensin 13
Antimicrobial Activities
Beta-defensin 13 demonstrates significant antimicrobial activities against various microorganisms. In vitro assays have shown that bovine Beta-defensin 13 (bBD123) exhibits antimicrobial activity against a range of bacterial species . Crocodile Beta-defensin 13 (CpoBD13) specifically demonstrates potent antifungal activity through a pH-dependent membrane-targeting mechanism . The antimicrobial function operates through the peptide's ability to disrupt pathogen membranes, a common mechanism among beta-defensins that involves membrane depolarization and destruction of cell wall integrity .
Mechanism of Action
The mechanism of action for Beta-defensin 13 aligns with the general antimicrobial strategies of defensins, with some unique aspects. CpoBD13, for instance, binds phosphatidic acid (PA) to form large helical oligomeric complexes, with specific histidine residues mediating this binding. This PA engagement through histidine residues enables CpoBD13 to exhibit differential activity across various pH values, with optimal activity in acidic environments . The cationic nature of Beta-defensin 13 facilitates its preferential attraction to negatively charged bacterial membranes, allowing insertion into the phospholipid membrane to induce depolarization and compromise cell wall integrity .
Roles in Reproduction
Beyond antimicrobial functions, Beta-defensin 13 appears to play specialized roles in reproduction. Its predominant expression in reproductive tissues across multiple species suggests functions in sperm maturation and function . Research on beta-defensins within the same gene cluster as DEFB13 has demonstrated their importance in fertility, suggesting similar reproductive significance for DEFB13. The increased expression during sexual maturation further supports its role in reproductive development and function .
Beta-defensin 13 Across Species
Crocodile Beta-defensin 13 (CpoBD13)
The saltwater crocodile defensin CpoBD13 has been characterized for its potent antifungal activity mediated through a pH-dependent membrane-targeting action. This crocodilian defensin binds phosphatidic acid to form helical oligomeric complexes, with specific histidine residues facilitating this binding and allowing differential activity at various pH values . CpoBD13 demonstrates optimal activity in acidic environments, which may contribute to crocodilians' remarkable ability to resist infections despite inhabiting microbe-laden environments and frequently sustaining injuries. This adaptation represents an evolutionary advantage that has helped these ancient reptiles survive for millions of years .
Mammalian Beta-defensin 13
In mammals, Beta-defensin 13 shows conserved structural features while demonstrating species-specific variations in expression and function. Rat Defb13 has been extensively studied regarding its chemical interactions and expression regulation by various compounds . Bovine Beta-defensin 13 belongs to syntenic cluster B on chromosome 13 and shows predominant expression in reproductive tissues with demonstrated antimicrobial activity against various bacterial species . The human orthologue of Beta-defensin 13 has also been identified, indicating evolutionary conservation of this defensin across mammalian species .
Table 1: Comparison of Beta-defensin 13 Characteristics Across Species
Species | Designation | Primary Location | Key Functions | Notable Features |
---|---|---|---|---|
Crocodile | CpoBD13 | Epithelial tissues | Potent antifungal activity | pH-dependent activity, histidine-mediated PA binding |
Bovine | bBD13 | Reproductive tract | Antimicrobial activity, reproductive functions | Constitutive expression in reproductive tissues |
Rat | Defb13 | Reproductive tissues | Multiple biological functions | Susceptible to chemical modulation of expression |
Human | DEFB107B (orthologue) | Reproductive tissues | Immune defense, possible reproductive roles | Evolutionary conservation with other mammals |
Chemical Interactions of Beta-defensin 13
Expression Modulation by Chemical Compounds
Research on rat Defb13 has revealed that various chemical compounds can modulate its expression. Acrylamide has been shown to increase the expression of DEFB13 mRNA through experimental evidence . Similarly, 4,4'-diaminodiphenylmethane and nitrofen also increase DEFB13 expression . Conversely, bisphenol A decreases DEFB13 expression, while potassium dichromate and titanium dioxide likewise reduce its expression . These findings demonstrate the susceptibility of DEFB13 to regulation by environmental compounds, with potential implications for its biological functions.
Epigenetic Modifications
Beta-defensin 13 is subject to epigenetic modifications that can influence its expression. Studies have shown that bisphenol A increases methylation of the DEFB13 gene, suggesting epigenetic mechanisms of expression regulation . Similarly, aflatoxin B1 has been shown to increase methylation of the human orthologue DEFB107B gene . These epigenetic modifications represent another layer of regulation for DEFB13 expression and function, potentially influenced by environmental factors and chemical exposures.
Table 2: Chemical Compounds Affecting Beta-defensin 13 Expression in Rats
Chemical Compound | Effect on DEFB13 | Evidence Type | Reference |
---|---|---|---|
Acrylamide | Increases expression | Experimental | PMID:28959563 |
4,4'-diaminodiphenylmethane | Increases expression | Inferred from mouse | PMID:18648102 |
Bisphenol A | Decreases expression | Experimental | PMID:25181051 |
Bisphenol A | Increases methylation | Experimental | PMID:28505145 |
Nitrofen | Increases expression | Experimental | PMID:33484710 |
Potassium dichromate | Decreases expression | Inferred from mouse | PMID:23608068 |
Titanium dioxide | Decreases expression | Inferred from mouse | PMID:35295148 |
Aflatoxin B1 | Increases methylation | Inferred from human | PMID:27153756 |
Research Methods and Applications
Detection and Analysis Techniques
Research on Beta-defensin 13 employs various analytical techniques to elucidate its structure, expression, and function. Solid-state NMR methods have been used to study beta-defensin interactions with lipid bilayers, revealing how these peptides approach, insert, and disrupt membranes at the molecular level . Long-term molecular dynamic simulations complement these approaches to provide insights into structural dynamics. Gene expression analysis through PCR techniques enables quantification of DEFB13 expression across tissues and under various conditions . Copy number variation analysis methods allow determination of DEFB13 gene copy numbers across individuals and populations .
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